2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL
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Overview
Description
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropan-1-ol with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
1,2,3-Triazole: Another triazole derivative with different nitrogen atom positions.
4-Methyl-1,2,4-triazole: A methyl-substituted triazole with similar properties.
Uniqueness
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Biological Activity
2-Methyl-1-(4H-1,2,4-triazol-3-YL)propan-1-OL (CAS No. 1513393-37-7) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H11N3O
- Molecular Weight : 141.17 g/mol
- Structural Features : The compound features a triazole ring, which is often associated with various pharmacological properties.
Antimicrobial Properties
Triazole derivatives, including this compound, have been extensively studied for their antimicrobial activity. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. In particular, compounds containing the triazole moiety demonstrate significant antifungal properties against pathogens such as Candida albicans and Aspergillus species .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in medicinal chemistry. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, related triazole compounds have been reported to inhibit the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values in the micromolar range .
The mechanism by which triazoles exert their biological effects often involves interference with nucleic acid synthesis and enzyme inhibition. For instance, some studies suggest that these compounds may act as inhibitors of enzymes critical for cancer cell survival and proliferation .
Case Study 1: Anticancer Screening
In a study evaluating a series of triazole derivatives, including those with structural similarities to this compound, researchers found that certain derivatives exhibited potent cytotoxicity against human breast cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 27.3 |
Compound B | HCT-116 | 6.2 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various triazole compounds against clinical isolates of fungi. The results indicated that specific derivatives showed significant inhibition zones in agar diffusion tests against Candida species .
Triazole Derivative | Inhibition Zone (mm) |
---|---|
Derivative X | 15 |
Derivative Y | 20 |
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c1-4(2)5(10)6-7-3-8-9-6/h3-5,10H,1-2H3,(H,7,8,9) |
InChI Key |
UVJAYNHXQBMDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC=NN1)O |
Origin of Product |
United States |
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